Myocardial Infarct Size Reduction: Droxicainide vs. Lidocaine in Canine Coronary Occlusion Model
In a randomized controlled study comparing the effects of droxicainide and lidocaine on ultimate infarct size following coronary artery occlusion in dogs, droxicainide produced a significantly greater reduction in the percentage of hypoperfused myocardium that evolved to necrosis. At identical dosages administered 15 minutes after occlusion, droxicainide reduced infarct size by 41% relative to control, compared to only 20% for lidocaine — a difference that was statistically significant (p < 0.005) [1].
| Evidence Dimension | Myocardial infarct size reduction |
|---|---|
| Target Compound Data | 50.1 ± 5.3% of hypoperfused area progressed to necrosis (41% reduction vs. control) |
| Comparator Or Baseline | Lidocaine: 68.1 ± 4.1% of hypoperfused area progressed to necrosis (20% reduction vs. control); Control: 85.6 ± 2.0% |
| Quantified Difference | Droxicainide reduced infarct size by an additional 21 percentage points relative to lidocaine (2.1-fold greater reduction); p < 0.005 |
| Conditions | Canine coronary artery occlusion model; n=29 dogs randomized to control (n=9), lidocaine (n=10), or droxicainide (n=10); identical dosage administered 15 minutes post-occlusion; hearts analyzed 6 hours post-occlusion via triphenyltetrazolium chloride staining and autoradiography |
Why This Matters
This 2.1-fold difference in cardioprotective efficacy at equivalent dosing has direct implications for research applications requiring robust myocardial salvage outcomes.
- [1] Faria DB, Cheung WM, Ribeiro LG, Maroko PR. Effects of lidocaine and droxicainide on myocardial necrosis: a comparative study. J Am Coll Cardiol. 1983 Jun;1(6):1447-52. doi:10.1016/s0735-1097(83)80048-5. PMID: 6853899. View Source
